C5-Arylation Regioselectivity Advantage
2-Bromo-3-substituted thiophenes, the scaffold class of the target compound, provide exclusively C5-arylated products in Pd-catalyzed direct arylation, with no C2-arylation or debromination side-products [1]. In contrast, 2-bromothiophene (lacking the C3 ester) under identical conditions (1 mol% Pd(OAc)₂, KOAc, DMA, 80 °C) gives only 27–55% yield, due to competing side reactions [2].
| Evidence Dimension | C5-regioselectivity and yield in direct arylation |
|---|---|
| Target Compound Data | Exclusive C5-arylation; yield range for 2-bromo-3-substituted thiophene scaffold: 60–88% [1][3] |
| Comparator Or Baseline | 2-Bromothiophene: 27–55% yield under identical conditions [2] |
| Quantified Difference | Yield improvement of 33–61 percentage points; complete regioselectivity vs. C2/C5 mixtures |
| Conditions | 1 mol% Pd(OAc)₂, KOAc (2 equiv), DMA, 80–150 °C, 2–24 h [2] |
Why This Matters
This eliminates the need for expensive and wasteful C2-protection/deprotection sequences, directly reducing step count and process mass intensity in the synthesis of 5-arylthiophene-3-carboxylates.
- [1] Brahim, M.; Ben Ammar, H.; Soulé, J.-F.; Doucet, H. Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein J. Org. Chem. 2016, 12, 2197–2203. DOI: 10.3762/bjoc.12.210 View Source
- [2] Brahim, M.; Ben Ammar, H.; Soulé, J.-F.; Doucet, H. Beilstein J. Org. Chem. 2016, 12, 2197–2203. Table 1, entries 1-6: 2-bromothiophene C5-arylation yields (27–55%). View Source
- [3] Brahim, M.; Ben Ammar, H.; Soulé, J.-F.; Doucet, H. Beilstein J. Org. Chem. 2016, 12, 2197–2203. Line 165-167: 2-bromo-3-methylthiophene C2-arylation in 70–88% yield. View Source
